molecular formula C15H19NO3 B14785216 3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one

3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one

Cat. No.: B14785216
M. Wt: 261.32 g/mol
InChI Key: VQCFYKBTJKIGNX-UHFFFAOYSA-N
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Description

3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzoyl group, a t-butyl group, and a methyl group attached to an oxazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one typically involves the reaction of a suitable oxazolidinone precursor with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

Oxazolidinone precursor+Benzoyl chlorideBaseThis compound\text{Oxazolidinone precursor} + \text{Benzoyl chloride} \xrightarrow{\text{Base}} \text{this compound} Oxazolidinone precursor+Benzoyl chlorideBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the benzoyl group.

    Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The exact molecular pathways and targets may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoyl-4-benzyl-2-t-butyl-1,3-oxazolidin-5-one: This compound has a similar structure but with a benzyl group instead of a methyl group.

    2-Butyl-4-methyl-1,3,2-dioxaborolan-5-one: Another related compound with a different core structure but similar functional groups.

Uniqueness

3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its t-butyl group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

3-benzoyl-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one

InChI

InChI=1S/C15H19NO3/c1-10-13(18)19-14(15(2,3)4)16(10)12(17)11-8-6-5-7-9-11/h5-10,14H,1-4H3

InChI Key

VQCFYKBTJKIGNX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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